6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
The compound 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine, along with its derivatives, has been extensively studied for its potential in synthesizing various complex organic compounds. Researchers have explored concise and efficient synthesis methods, such as the preparation from 1H-pyrrolo[2,3-b]pyridine N-oxide, using techniques like regioselective fluorination through the Balz-Schiemann reaction or lithium-halogen exchange (Thibault, L’Heureux, Bhide, & Ruel, 2003). Additionally, the functionalization of this compound, particularly targeting agrochemicals or functional materials, has been a subject of research. This includes the introduction of amino groups and subsequent conversion to podant-type compounds or polymerization for various applications (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Applications in Organic Chemistry and Material Science
This compound derivatives have been used in the development of new materials and chemicals. This includes the synthesis of fluorescent chemosensors for Fe3+/Fe2+ sensitivity, illustrating its potential in biological and chemical sensing applications (Maity, Naskar, Goswami, Prodhan, Chaudhuri, Chaudhuri, & Mukhopadhyay, 2018). The compound's utility extends to creating new types of ligands for metal complexes, contributing to advancements in coordination chemistry and potential applications in catalysis and materials science (Benhamou, Jaafar, Thibon, Lachkar, & Mandon, 2011).
Medical and Pharmaceutical Research
In the medical field, the compound has been used in the development of radiotracers for PET imaging. For example, [18 F]MK-6240, synthesized using derivatives of this compound, is a selective tracer for neurofibrillary tangles in Alzheimer's disease imaging (Hopewell, Ross, Kostikov, Pascoal, Alberti, Lacatus-Samoila, Soucy, Bennacef, Kobayashi, Kang, Rosa-Neto, & Massarweh, 2019). Additionally, derivatives of this compound have shown potential as inhibitors for various enzymes and receptors, indicating their utility in drug development for diseases like cancer and neurological disorders (Carbone, Pennati, Parrino, Lopergolo, Barraja, Montalbano, Spanò, Sbarra, Doldi, de Cesare, Cirrincione, Diana, & Zaffaroni, 2013).
Future Directions
Mechanism of Action
Target of Action
The primary target of 6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. The most notable among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .
Result of Action
The inhibition of FGFRs by this compound can lead to several molecular and cellular effects. For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
6-Bromo-5-Fluoro-1H-Pyrrolo[2,3-b]Pyridine has shown potent activities against FGFR1, 2, and 3 . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The interaction of this compound with these receptors can influence these biochemical reactions .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFRs, leading to their inhibition . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-5(9)3-4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXFQZOLFOEPAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266870 | |
Record name | 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-99-3 | |
Record name | 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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